molecular formula C15H25NO3 B3424873 美托洛尔 CAS No. 37350-58-6

美托洛尔

货号 B3424873
CAS 编号: 37350-58-6
分子量: 267.36 g/mol
InChI 键: IUBSYMUCCVWXPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metoprolol is a beta-blocker used in the treatment of hypertension and angina, and used to reduce mortality due to myocardial infarction . It is a selective beta-1 blocker commonly employed as the succinate and tartrate derivatives . It is one of the preferred beta-blockers in general clinical guidelines and it is widely prescribed .


Synthesis Analysis

The synthesis of metoprolol involves two significant steps. The initial step includes the synthesis of modified saccharides (MS). These MS were used for the synthesis of metoprolol-modified saccharide conjugates (MET-MS) . Another study describes the synthesis of 4-(2-methoxyethyl)phenol from phenol. The derived aryloxyallyl ether is converted into metoprolol by involving a dihydroxylation reaction with OsO4 and NMO .


Molecular Structure Analysis

The molecular structure of metoprolol has been studied using various techniques. High-performance liquid-chromatography coupled to high-resolution higher-order mass spectrometry was used to identify degradation and transformation products .


Chemical Reactions Analysis

The chemical reactions of metoprolol have been studied in various contexts. For example, metoprolol is exposed to UV irradiation, hydrogen peroxide, and ozonation. Degradation was analyzed using chemical kinetics both for initial and secondary products .


Physical And Chemical Properties Analysis

The physical and chemical properties of metoprolol have been studied extensively. For example, the solubility of metoprolol succinate increases with increasing temperature. At a fixed temperature, the solubility decreases in the order methanol > ethanol > n-butanol > n-propanol > isopropanol > acetone > ethyl acetate .

科学研究应用

心血管疾病中的美托洛尔

美托洛尔因其β受体阻断作用而广泛用于治疗各种心血管疾病。研究已证实其在管理心力衰竭、缺血性动脉疾病、动脉高血压和房颤方面具有疗效。美托洛尔的缓释制剂尤其因其适用于不同的心血管环境而备受关注,展示了该治疗领域的持续相关性和新应用的潜力 (Grassi, 2018)

高血压和缺血性心脏病的治疗功效

美托洛尔已被确立为治疗轻度至中度高血压和心绞痛的治疗选择。其治疗功效是通过在治疗范围内进行剂量滴定来实现的,有证据表明它与其他 β 受体阻滞剂、利尿剂和某些钙拮抗剂一样有效。该药物还对梗塞后患者表现出益处,展示了其在降低缺血性心脏病患者死亡率和改善预后中的作用 (Benfield, Clissold, & Brogden, 1986)

药理特性和临床应用

对美托洛尔药理性质的进一步分析证实了其 β1 选择性阻断活性,使其成为治疗高血压和心绞痛的有效 β 肾上腺素受体阻断药物。其药代动力学特征支持每日两次给药,并强调了在药效学和药代动力学差异相关的情况下的潜在临床重要性。美托洛尔在临床试验中的疗效很强,显示出在心绞痛和原发性高血压管理方面有显着改善 (Brogden, Heel, Speight, & Avery, 1977)

控释制剂和耐受性

美托洛尔的控释制剂,例如美托洛尔 CR/ZOK,已被开发用于解决药物递送挑战,提供持续且稳定的血浆浓度。这些制剂已显示出在治疗高血压和稳定性劳累型心绞痛方面具有显着的疗效,在临床试验中具有良好的耐受性。这突出了药物制剂技术在最大化美托洛尔在心血管药物中的治疗益处的进步 (Plosker & Clissold, 1992)

作用机制

Mode of Action

Metoprolol interacts with its targets by binding to the beta-1-adrenergic receptors, thereby inhibiting the action of neurotransmitters like adrenaline and noradrenaline . This inhibition leads to a decrease in heart rate and cardiac output, reducing the amount of oxygen that the heart needs to function . This is particularly beneficial in conditions like angina, where the heart’s demand for oxygen exceeds the supply.

Biochemical Pathways

Metoprolol affects several biochemical pathways. Primarily, it impacts the adrenergic signaling pathway. By blocking beta-1-adrenergic receptors, it inhibits the effects of catecholamines (adrenaline and noradrenaline), which are part of the body’s “fight or flight” response. This leads to a decrease in heart rate and blood pressure . Metoprolol also influences the renin-angiotensin-aldosterone system by decreasing the release of renin from the kidneys, further helping to lower blood pressure .

Pharmacokinetics

Metoprolol has a bioavailability of approximately 50% after oral administration, due to an extensive first-pass metabolism . It is primarily metabolized by the liver enzyme CYP2D6 . The half-life of metoprolol ranges from 3 to 7 hours, and it is mainly excreted through the kidneys . Factors such as age, liver function, and genetic polymorphisms in CYP2D6 can significantly influence the pharmacokinetics of metoprolol .

Action Environment

Environmental factors can influence the action, efficacy, and stability of metoprolol. For instance, the presence of other drugs can affect metoprolol’s metabolism and efficacy . Additionally, factors such as diet and gut microbiota can also influence the metabolism and effectiveness of metoprolol . Furthermore, environmental pollutants could potentially impact the effectiveness of metoprolol, although more research is needed in this area .

安全和危害

Metoprolol has some side effects including heart rate slowing, depression, diarrhea, skin rash, and shortness of breath. Large doses may cause serious toxicity . Some conditions may become worse when the medicine is stopped suddenly, which can be dangerous . It is also important to avoid dust formation and breathing mist, gas, or vapors when handling metoprolol .

生化分析

Biochemical Properties

Metoprolol interacts with beta-1 adrenergic receptors in the body, specifically in cardiac cells . This interaction is characterized by the inhibition of these receptors, leading to a decrease in cardiac output by producing negative chronotropic and inotropic effects .

Cellular Effects

Metoprolol exerts its effects by blocking the action of certain neurotransmitters, specifically adrenaline and noradrenaline . This blockade leads to a decrease in heart rate and blood pressure, which can be beneficial in conditions such as hypertension and angina .

Molecular Mechanism

Metoprolol’s mechanism of action involves selective antagonism of the beta-1 adrenergic receptors, without presenting activity towards membrane stabilization nor intrinsic sympathomimetics . This selective antagonism results in the reduction of cardiac output, achieved through negative chronotropic and inotropic effects .

Temporal Effects in Laboratory Settings

In a study conducted on pigs, metoprolol administration early during ischemia attenuated the progression of infarct size . This suggests that metoprolol has a time-dependent effect in reducing the damage caused by ischemia .

Dosage Effects in Animal Models

In animal models, metoprolol has shown to have varying effects at different dosages. For instance, in a canine model of chronic obstructive sleep apnea, metoprolol effectively prevented neuronal dendritic remodeling induced by the condition .

Metabolic Pathways

Metoprolol is metabolized through three main routes: O-demethylation (approximately 65%), alpha-hydroxylation (10%), and N-dealkylation (10%) . These metabolic pathways involve enzymes such as CYP2D6, CYP3A4, CYP2B6, and CYP2C9 .

Transport and Distribution

Metoprolol is well absorbed orally but has a bioavailability of only about 50% due to high first-pass metabolism . It has a large volume of distribution (> 200L) and moderate lipid solubility .

Subcellular Localization

While all beta-adrenergic receptors (including those that metoprolol interacts with) belong to the G protein-coupled receptor superfamily of membrane receptors, they display different subcellular localization patterns . The exact subcellular localization of metoprolol within the cell is not explicitly stated in the literature.

属性

IUPAC Name

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSYMUCCVWXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023309
Record name Metoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

398ºC (estimate)
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOPROLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Metoprolol is a beta-1-adrenergic receptor inhibitor specific to cardiac cells with negligible effect on beta-2 receptors. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without presenting activity towards membrane stabilization nor intrinsic sympathomimetics., Beta-adenoreceptor blocking property the amount of beta1 and beta2 effect depends on the cardioselectivity of the drug. Decreased automaticity. Reduced conduction velocity and increased refractoriness in accessory bundles (Wolff- Parkinson-White syndrome). /Class II- beta-Blocking Agents/, At low doses, metoprolol is a selective inhibitor of beta 1-adrenergic receptors. Like propranolol, metoprolol inhibits response to adrenergic stimuli by competitively blocking b1-adrenergic receptors within the myocardium. Unlike propranolol, however, metoprolol blocks b2-adrenergic receptors within bronchial and vascular smooth muscle only in high doses., The precise mechanism of metoprolol's hypotensive action has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release., In the management of angina pectoris, the mechanism of action of metoprolol is thought to be blockage of catecholamine-induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure, which results in a net decrease in myocardial oxygen consumption., For more Mechanism of Action (Complete) data for METOPROLOL (7 total), please visit the HSDB record page.
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOPROLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

51384-51-1, 37350-58-6
Record name Metoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51384-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoprolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metoprolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOPROLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To the stirred acetone solution of metoprolol base (19.3 mol), acetone (30 l) and sorbic acid (2.12 kg, 18.9 mol) were added at room temperature. The mixture was heated to reflux and the hot solution was filtered. The filtrate was allowed to cool slowly to 0° C. The crystals were centrifugated off, washed with cold acetone (10 l) and dried for three days in vacuo at room temperature to yield 5.95 kg of crystalline (S)-metoprolol. (81% from (4)).
Quantity
19.3 mol
Type
reactant
Reaction Step One
Quantity
2.12 kg
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metoprolol
Reactant of Route 2
Reactant of Route 2
Metoprolol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Metoprolol
Reactant of Route 4
Reactant of Route 4
Metoprolol
Reactant of Route 5
Reactant of Route 5
Metoprolol
Reactant of Route 6
Reactant of Route 6
Metoprolol

Q & A

Q1: What is the primary mechanism of action of Metoprolol?

A1: Metoprolol is a cardioselective β1-adrenergic blocking agent. [, , , , ] It primarily acts by competitively binding to β1-adrenergic receptors in the heart and other tissues, blocking the effects of norepinephrine and epinephrine. [, , , , ]

Q2: Does Metoprolol affect cardiovascular reactivity to mental stress?

A3: Research suggests that Metoprolol can reduce heart rate responses to mental stress. One study observed a normalization of heart rate and blood pressure responses to mental stress twelve weeks after Metoprolol withdrawal, with no significant rebound increase. []

Q3: Can Metoprolol influence sodium retention in response to physiological changes?

A4: One study found that Metoprolol prevented sodium retention induced by lower body negative pressure in healthy men. This effect is potentially linked to a blunted neurohormonal response, including the suppression of plasma renin activity. []

Q4: How does Metoprolol compare to other β-blockers, like Nebivolol, in terms of endothelial function?

A5: Studies indicate that while both Metoprolol and Nebivolol can contribute to nitric oxide bioavailability, Nebivolol might offer additional benefits regarding endothelial function. [] Nebivolol has been linked to improvements in endothelial function and a reduction in vascular oxidative stress, potentially due to its nitric oxide-stimulating properties and effects on NADPH oxidase. []

Q5: What is the chemical structure and molecular formula of Metoprolol?

A6: Metoprolol is a {2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}(propan-2-yl)amine. [] The full chemical name clarifies its structure, comprising a propylamine chain with specific substituents, including a hydroxyl group, a methoxyethylphenoxy group, and a propan-2-yl group. Further structural details, including bond lengths and angles, can be found in crystallographic databases and scientific literature.

Q6: Is there data regarding the spectroscopic properties of Metoprolol?

A7: While specific spectroscopic data (NMR, IR, etc.) is not detailed within these research papers, several studies mention developing and utilizing HPLC methods for the detection and quantification of Metoprolol in various matrices like plasma and pharmaceutical formulations. [, , ] These methods rely on the compound's specific spectroscopic characteristics for detection.

Q7: What are some challenges in formulating Metoprolol for different administration routes?

A8: Metoprolol succinate, a commonly used salt form, is highly water-soluble. [] While beneficial for intravenous administration, this property poses challenges for sustained-release formulations. Research explores utilizing lipid excipients like Compritol® 888ATO to achieve controlled release profiles in oral dosage forms. []

Q8: How do formulation factors affect the release profile of Metoprolol from sustained-release tablets?

A9: Studies on Metoprolol succinate sustained-release tablets using Compritol® 888ATO show that factors like the source of the active ingredient, compression force during tablet manufacturing, and the presence of ethanol in the dissolution medium can influence the drug release profile. []

Q9: Can you provide examples of Metoprolol formulations and their applications?

A10: Metoprolol is available in immediate-release and sustained-release formulations for oral administration (tablets). [] Sustained-release formulations like Metoprolol Oros aim to achieve prolonged therapeutic drug levels with once-daily dosing. [] Transdermal delivery systems of Metoprolol have also been developed, offering potential advantages for sustained blood concentration and improved bioavailability. []

Q10: Does the metabolism of Metoprolol differ between individuals?

A12: Yes, Metoprolol metabolism exhibits significant interindividual variability. Factors like age and genetic polymorphisms in drug-metabolizing enzymes like cytochrome P450 2D6 can influence its pharmacokinetics, impacting both clearance and bioavailability. []

Q11: How does the route of administration affect Metoprolol's pharmacokinetic profile?

A13: Oral administration of Metoprolol is subject to first-pass metabolism, potentially leading to lower bioavailability compared to intravenous administration. [, ] Transdermal delivery systems have been explored to bypass first-pass metabolism and achieve more sustained blood concentrations. []

Q12: What are some preclinical models used to study the effects of Metoprolol?

A12: Animal models, particularly rats, have been utilized to investigate the effects of Metoprolol in various contexts, including:

  • Stroke-prone spontaneously hypertensive rats (SHRSP): To assess the impact of Metoprolol on endothelial function in hypertension. []
  • Coronary heart disease models: To evaluate the effects of Metoprolol on serum inflammatory factors, myocardial ischemia, apoptosis, and cardiac function. [, ]
  • Coronary microembolization models: To explore the potential cardioprotective effects of Metoprolol, particularly its role in reducing myocardial apoptosis. []

Q13: What are the primary clinical indications for Metoprolol?

A13: Metoprolol is commonly prescribed for managing various cardiovascular conditions, including:

  • Hypertension: To lower blood pressure and reduce the risk of cardiovascular events. [, , , ]
  • Angina pectoris: To reduce the frequency and severity of angina attacks. [, , ]
  • Acute myocardial infarction: To improve survival rates and limit myocardial damage. [, ]
  • Heart failure: As part of a comprehensive treatment plan to manage symptoms and improve cardiac function. [, ]
  • Atrial fibrillation: To control heart rate in cases of rapid atrial fibrillation. [, ]

Q14: How does Metoprolol compare to other antihypertensive drugs, like thiazide diuretics, in terms of long-term outcomes?

A16: The MAPHY study, a primary prevention trial, investigated the long-term effects of Metoprolol versus thiazide diuretics in hypertensive patients, including smokers. [] Notably, the study found a lower incidence of total, cardiovascular, and coronary heart disease mortality in the Metoprolol group, suggesting potential advantages beyond blood pressure control. []

Q15: Are there reported cases of Metoprolol-induced adverse effects?

A17: While generally well-tolerated, Metoprolol can cause adverse drug reactions (ADRs). A literature analysis of reported ADRs associated with Metoprolol identified cardiovascular effects as the most common, followed by respiratory issues, allergic reactions, and nervous system effects. []

Q16: Have specific adverse effects, like hallucinations, been linked to Metoprolol use?

A18: Although rare, there are reported cases of Metoprolol potentially inducing hallucinations, particularly in elderly patients. [] This highlights the importance of careful patient monitoring and individualized treatment approaches, especially in vulnerable populations.

Q17: What analytical techniques are commonly employed to quantify Metoprolol in biological samples?

A19: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used method for the sensitive and selective determination of Metoprolol in human plasma and other biological matrices. []

Q18: Is there evidence of Metoprolol's presence in the environment?

A20: Metoprolol has been detected in various environmental matrices globally, raising concerns about its potential impact on non-target organisms. [] This underscores the need for responsible drug disposal practices and further research into Metoprolol's ecotoxicological effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。